molecular formula C22H14F4N4OS2 B2598037 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223755-85-8

4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2598037
CAS No.: 1223755-85-8
M. Wt: 490.49
InChI Key: XMTSHMBFBXIHLH-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that features a unique combination of fluorinated benzyl groups and a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps:

    Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyrimidine ring system.

    Introduction of the Fluorobenzyl Groups: The fluorobenzyl groups can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzyl precursor is replaced by a fluorine atom.

    Thioether Formation: The thioether linkage is typically formed by reacting a thiol with a halogenated benzyl compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of multiple fluorine atoms. It can serve as a building block for more complex molecules and materials with specific electronic or photonic properties.

Biology and Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for developing new drugs. The fluorinated benzyl groups can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development targeting various diseases.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers with specific electronic properties or as a precursor for the synthesis of other valuable fluorinated compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity for certain biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzyl alcohol: This compound shares the trifluoromethylbenzyl group but lacks the complex triazolo-pyrimidine core.

    Thieno[3,4-b]thiophene derivatives: These compounds have a similar thieno core but differ in their substituents and overall structure.

Uniqueness

The uniqueness of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its combination of fluorinated benzyl groups and a triazolo-pyrimidine core, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1223755-85-8

Molecular Formula

C22H14F4N4OS2

Molecular Weight

490.49

IUPAC Name

8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C22H14F4N4OS2/c23-16-6-4-13(5-7-16)11-29-19(31)18-17(8-9-32-18)30-20(29)27-28-21(30)33-12-14-2-1-3-15(10-14)22(24,25)26/h1-10H,11-12H2

InChI Key

XMTSHMBFBXIHLH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4

solubility

not available

Origin of Product

United States

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